Alloxan tetrahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6010-91-9 |

|---|---|

Molecular Formula |

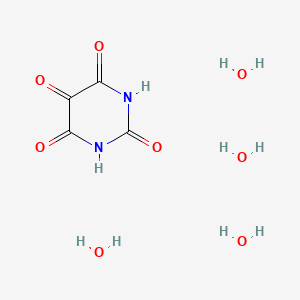

C4H10N2O8 |

Molecular Weight |

214.13 g/mol |

IUPAC Name |

5,5-dihydroxy-1,3-diazinane-2,4,6-trione;trihydrate |

InChI |

InChI=1S/C4H4N2O5.3H2O/c7-1-4(10,11)2(8)6-3(9)5-1;;;/h10-11H,(H2,5,6,7,8,9);3*1H2 |

InChI Key |

PBPLAJFENFYAFN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Alloxan Tetrahydrate's Mechanism of Beta-Cell Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying alloxan (B1665706) tetrahydrate-induced pancreatic beta-cell toxicity, a cornerstone model in diabetes research. This document details the key signaling pathways, presents quantitative data from seminal studies, and offers detailed experimental protocols for researchers investigating beta-cell physiology and developing novel therapeutic interventions for diabetes.

Core Mechanism of Alloxan-Induced Beta-Cell Toxicity

Alloxan, a urea (B33335) derivative, exerts its cytotoxic effects on pancreatic beta-cells through a multi-faceted mechanism, culminating in cellular necrosis and the onset of experimental diabetes. The selective toxicity of alloxan is primarily attributed to its structural similarity to glucose, which facilitates its preferential uptake into beta-cells through the glucose transporter 2 (GLUT2).[1][2][3] Once inside the cell, alloxan initiates a cascade of events that overwhelm the beta-cell's modest antioxidant defenses.[2]

The lynchpin of alloxan's toxicity is the generation of reactive oxygen species (ROS).[3][4] In the intracellular environment, alloxan participates in a redox cycle with its reduction product, dialuric acid. This cycle, fueled by intracellular thiols such as glutathione, produces a significant flux of superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[2][5][6] Pancreatic beta-cells are particularly vulnerable to this oxidative onslaught due to their inherently low expression of antioxidant enzymes.[2]

This intense oxidative stress inflicts widespread cellular damage, including DNA fragmentation and disruption of intracellular calcium homeostasis.[5][6] Alloxan also directly inhibits key enzymes, most notably glucokinase, the beta-cell's glucose sensor, by oxidizing its essential sulfhydryl groups.[1][6] This inhibition disrupts glucose-stimulated insulin (B600854) secretion long before cell death occurs. The culmination of these events is a rapid and selective destruction of pancreatic beta-cells, leading to insulin deficiency and hyperglycemia.[4]

Key Signaling Pathways in Alloxan-Induced Beta-Cell Toxicity

The interaction of alloxan with pancreatic beta-cells triggers a well-defined series of molecular events. The following diagram illustrates the primary signaling pathway leading to beta-cell necrosis.

Caption: Signaling pathway of alloxan-induced beta-cell toxicity.

Quantitative Data on Alloxan Toxicity

The following tables summarize quantitative data from various in vivo and in vitro studies on alloxan-induced beta-cell toxicity.

Table 1: In Vivo Alloxan Dosages for Induction of Diabetes

| Animal Model | Route of Administration | Alloxan Dose (mg/kg) | Outcome |

| Rat (Sprague-Dawley) | Intraperitoneal | 150 | High induction rate of diabetes.[7] |

| Rat (Sprague-Dawley) | Intraperitoneal | 200 | Severe diabetes induction with complications.[7] |

| Rat (Wistar) | Intraperitoneal | 120 | Marked degeneration and necrosis of beta-cells.[8] |

| Rat (Wistar) | Intraperitoneal | 150 | Effective induction of diabetes with 30-hour fast. |

| Mouse | Intravenous | 30-40 | Typical dose range for diabetes induction.[1] |

| Mouse (Kunming) | Tail Vein Injection | 75-100 | Diabetes confirmed by blood glucose >200 mg/dL after 72h.[1] |

Table 2: In Vitro Alloxan Concentrations and Effects on Pancreatic Islets/Beta-Cells

| Cell/Tissue Model | Alloxan Concentration | Exposure Time | Observed Effect |

| Isolated Mouse Islets | 1.0, 1.5, 2.0 mM | 30 minutes | Severely decreased glucose-stimulated insulin release and partial necrosis.[9] |

| Isolated Mouse Islets | 2-5 mM | 10 minutes | Decreased ability of islets to accumulate Rb+.[5] |

| Min6 Cells (low glucose) | 0.2, 0.5, 1, 2, 3, 5, 8, 10 mM | Up to 48 hours | Dose- and time-dependent decrease in cell viability.[7] |

| Min6 Cells (high glucose) | 0.2, 0.5, 1, 2, 3, 5, 8, 10 mM | Up to 48 hours | Dose- and time-dependent decrease in cell viability.[7] |

| INS-1 Cells | 200 µmol/L | 24 hours | Intracellular ROS level increased to 223.36% of control.[10] |

| Partially Purified Glucokinase | 2-4 µM | - | Half-maximal inactivation of the enzyme.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of alloxan on pancreatic beta-cells.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating alloxan-induced beta-cell toxicity in vitro.

Caption: A general experimental workflow for studying alloxan toxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[11][12]

Materials:

-

Isolated pancreatic islets or beta-cell line

-

Culture medium (e.g., RPMI 1640)

-

Alloxan tetrahydrate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or HCl-isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed pancreatic islets or beta-cells in a 96-well plate and culture overnight.

-

Treat the cells with various concentrations of freshly prepared alloxan for the desired time periods. Include untreated control wells.

-

After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

Materials:

-

Isolated pancreatic islets or beta-cells

-

DCFDA solution

-

Culture medium

-

This compound

-

Fluorescence microscope or plate reader

Procedure:

-

Culture islets or beta-cells on a suitable plate or coverslip.

-

Load the cells with DCFDA by incubating with the dye in culture medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with alloxan.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Assessment of DNA Fragmentation: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15]

Materials:

-

Pancreatic tissue sections or cultured islets/beta-cells

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Proteinase K

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Fix the pancreatic tissue or cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Incubate the samples with Proteinase K to digest proteins and expose DNA ends.

-

Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Wash the samples to remove unincorporated nucleotides.

-

If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the labeled cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Fura-2 AM, a ratiometric fluorescent dye, is widely used to measure intracellular calcium concentrations.[2][16][17][18]

Materials:

-

Isolated pancreatic islets or beta-cells

-

Fura-2 AM

-

Pluronic F-127

-

Krebs-Ringer buffer

-

Fluorescence imaging system with dual-wavelength excitation capabilities

Procedure:

-

Load the cells with Fura-2 AM (typically 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with Krebs-Ringer buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Mount the cells on a fluorescence microscope.

-

Alternately excite the cells at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios, respectively.

Glucokinase Activity Assay

A radiometric assay is a sensitive method for measuring glucokinase activity in small tissue samples like pancreatic islets.[19]

Materials:

-

Isolated pancreatic islets

-

Assay buffer

-

[U-¹⁴C]glucose

-

ATP

-

Phosphoglucose isomerase

-

Scintillation counter

Procedure:

-

Homogenize isolated islets in an appropriate buffer.

-

Incubate the islet homogenate with a reaction mixture containing assay buffer, ATP, and [U-¹⁴C]glucose.

-

The reaction is initiated by the addition of the homogenate.

-

After a defined incubation period, the reaction is stopped.

-

The product, [¹⁴C]glucose-6-phosphate, is separated from the substrate, [¹⁴C]glucose.

-

The amount of [¹⁴C]glucose-6-phosphate formed is quantified using a scintillation counter.

-

Glucokinase activity is calculated based on the rate of product formation.

GLUT2 Expression Analysis: Western Blot

Western blotting can be used to quantify the protein levels of GLUT2 in pancreatic beta-cells following alloxan treatment.[20][21]

Materials:

-

Isolated pancreatic islets or beta-cells

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GLUT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the alloxan-treated and control cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GLUT2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative GLUT2 protein expression.

Conclusion

This compound remains an invaluable tool in diabetes research, providing a robust and reproducible model of beta-cell destruction. A thorough understanding of its mechanism of action, centered on GLUT2-mediated uptake and subsequent ROS-induced oxidative stress, is crucial for interpreting experimental results and for the development of novel strategies to protect and regenerate pancreatic beta-cells. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the intricacies of beta-cell biology and pathology.

References

- 1. Identification of glucokinase as an alloxan-sensitive glucose sensor of the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ca2+ Dynamics of Isolated Mouse β-Cells and Islets: Implications for Mathematical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 5. Alloxan cytotoxicity in vitro. Inhibition of rubidium ion pumping in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects in vitro of alloxan on the glucose metabolism of mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional restoration of cultured mouse pancreatic islets after in vitro exposure to alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biotna.net [biotna.net]

- 15. TUNEL Apoptosis Protocol [immunohistochemistry.us]

- 16. tandfonline.com [tandfonline.com]

- 17. ionbiosciences.com [ionbiosciences.com]

- 18. moodle2.units.it [moodle2.units.it]

- 19. Radiometric oil well assay for glucokinase in microscopic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Advent of a Chemical Scalpel: A Technical History of Alloxan as a Diabetogenic Agent

For decades, researchers seeking to understand the complexities of diabetes mellitus have relied on animal models that mimic the human condition. The discovery of alloxan's diabetogenic properties in the mid-20th century provided a pivotal chemical tool, a veritable "chemical scalpel," to selectively destroy pancreatic β-cells and induce a state of insulin-dependent diabetes. This technical guide delves into the history of alloxan's use, its mechanisms of action, and the experimental protocols that established it as a cornerstone of diabetes research.

A Serendipitous Discovery and Early Investigations

The diabetogenic action of alloxan (B1665706), a pyrimidine (B1678525) derivative, was a remarkable discovery made in 1942 in Glasgow by John Shaw Dunn and Norman McLetchie.[1][2] Initially synthesized by Wöhler and Liebig from uric acid, its potent and selective toxicity to pancreatic β-cells was not realized until much later.[1][2] This discovery revolutionized diabetes research by providing a reproducible and straightforward method to induce experimental diabetes in laboratory animals, paving the way for countless studies on the pathophysiology of the disease and the evaluation of therapeutic interventions.[1][3] Following its initial discovery, the diabetogenic effect of alloxan was rapidly confirmed and expanded upon by researchers in the United States, with demonstrations in rats, rabbits, dogs, monkeys, and cats.[4][5]

The Molecular Mechanism of β-Cell Destruction

Alloxan's diabetogenic activity stems from its ability to selectively destroy insulin-producing β-cells in the islets of Langerhans.[4][6] This selectivity is primarily attributed to its structural similarity to glucose, which allows it to be preferentially taken up by β-cells through the GLUT2 glucose transporter.[7][8][9] Once inside the β-cell, a cascade of cytotoxic events unfolds, primarily driven by the generation of reactive oxygen species (ROS).[3][6][7]

The mechanism can be summarized in the following key steps:

-

Uptake via GLUT2: Alloxan enters the pancreatic β-cells through the GLUT2 transporter, which has a high capacity for glucose and its analogues.[7][8]

-

Redox Cycling and ROS Generation: Inside the cell, alloxan undergoes a redox cycle with its reduction product, dialuric acid. This reaction, in the presence of intracellular thiols like glutathione, generates superoxide (B77818) radicals (O₂⁻).[6][7][8]

-

Formation of Hydrogen Peroxide and Hydroxyl Radicals: The superoxide radicals are dismutated to hydrogen peroxide (H₂O₂). In a final, iron-catalyzed Fenton reaction, H₂O₂ is converted into highly reactive and damaging hydroxyl radicals (•OH).[6][7]

-

Oxidative Stress and Cellular Damage: Pancreatic β-cells have a particularly low antioxidant defense capacity, making them highly susceptible to the oxidative stress induced by these hydroxyl radicals.[7] This leads to widespread damage to cellular components.

-

Inhibition of Glucokinase: Alloxan also acts as a thiol reagent, inhibiting the glucose sensor enzyme glucokinase, which is crucial for glucose-stimulated insulin (B600854) secretion.[6][7]

-

Disruption of Calcium Homeostasis: The generation of ROS disrupts intracellular calcium (Ca²⁺) homeostasis, leading to an influx of Ca²⁺ which contributes to cytotoxicity and cell death.[6][10]

-

DNA Fragmentation and Necrosis: The culmination of these events is DNA fragmentation and the ultimate necrosis of the β-cells, leading to a state of insulin-dependent diabetes.[6][7]

Quantitative Data on Alloxan-Induced Diabetes

The dose of alloxan required to induce diabetes varies significantly depending on the animal species, strain, route of administration, and nutritional status of the animal.[9][11] The following tables summarize quantitative data from various studies.

| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Outcome | Reference(s) |

| Mouse (Kunming) | Intravenous (tail vein) | 75 - 100 | Diabetes confirmed at blood glucose > 200 mg/dL after 72 hours. | [3] |

| Rat (Sprague-Dawley) | Intravenous | 60 | Typical effective dose. | [3] |

| Rat (Sprague-Dawley) | Intraperitoneal | 120, 150, 180 | 150 mg/kg showed the highest induction rate. | [12] |

| Rat (Wistar) | Intraperitoneal | 150 | Effective dose with a 30-hour fast. | [13][14] |

| Rat (Albino) | Intraperitoneal | 150, 160, 170 | Dose-dependent mortality and variable diabetes induction. | [15][16] |

| Rabbit | Intravenous | 150 | High mortality with rapid injection, lower with slow injection. | [16] |

| Swine (Ossabaw Miniature) | Intravenous | 140 | Successful induction of diabetes. | [9] |

Table 1: Species-Specific Dosage of Alloxan for Diabetes Induction

The administration of alloxan typically results in a multiphasic blood glucose response:

| Phase | Time After Injection | Blood Glucose Level | Mechanism | Reference(s) |

| 1 | First 30 minutes | Transient Hypoglycemia | Transient stimulation of insulin secretion. | [17] |

| 2 | 1 - 4 hours | Hyperglycemia | Beta-cell toxicity begins, reducing insulin levels. | [17] |

| 3 | 4 - 8 hours | Severe Hypoglycemia | Rupture of beta-cell membranes releases stored insulin. | [17] |

| 4 | 24 - 48 hours | Permanent Hyperglycemia | Complete degranulation and loss of beta-cell integrity. | [17] |

Table 2: Triphasic Blood Glucose Response to Alloxan Administration

Detailed Experimental Protocols

The following are representative protocols for the induction of diabetes using alloxan in rats, a commonly used animal model.

Materials

-

Alloxan monohydrate

-

Sterile 0.9% sodium chloride (saline) solution

-

Syringes and needles for injection

-

Glucometer and test strips

-

Animal balance

-

Cages and appropriate housing for animals

Experimental Workflow for Alloxan Induction in Rats

Caption: A typical experimental workflow for inducing diabetes in rats using alloxan.

Detailed Steps

-

Animal Selection and Acclimatization: Select healthy adult male Wistar or Sprague-Dawley rats (e.g., 150-200g). House them in a controlled environment (temperature, light/dark cycle) and allow them to acclimatize for at least one week with free access to standard chow and water.

-

Fasting: To enhance the sensitivity of β-cells to alloxan, fast the animals for a period of 12 to 30 hours prior to injection.[3][13][14] Water should be available ad libitum.

-

Preparation of Alloxan Solution: Alloxan is unstable in solution and should be prepared immediately before use. Dissolve alloxan monohydrate in cold, sterile 0.9% saline to the desired concentration (e.g., for a 150 mg/kg dose in a 200g rat, dissolve 30 mg in an appropriate volume for injection).

-

Administration of Alloxan: Weigh the fasted animal and calculate the precise dose of alloxan. Administer the freshly prepared alloxan solution via the desired route, commonly intraperitoneally (IP) or intravenously (IV).[3][12]

-

Prevention of Hypoglycemia: Following alloxan administration, there is a risk of severe, potentially fatal hypoglycemia due to the massive release of insulin from damaged β-cells.[3][17] To counteract this, provide the animals with a 5-10% sucrose (B13894) solution to drink for the next 24 hours.

-

Confirmation of Diabetes: Monitor blood glucose levels at 24, 48, and 72 hours post-injection. A state of diabetes is typically confirmed when fasting blood glucose levels are consistently elevated above 200-250 mg/dL.[3]

Signaling Pathways of Alloxan-Induced β-Cell Toxicity

The following diagram illustrates the key molecular events leading to β-cell death following alloxan exposure.

Caption: Signaling pathway of alloxan-induced pancreatic β-cell necrosis.

Conclusion

The discovery of alloxan's diabetogenic properties marked a significant milestone in diabetes research. Despite some limitations, such as high mortality rates and the potential for spontaneous recovery at lower doses, the alloxan-induced diabetic model remains a valuable and widely used tool.[12][16][18] Its ability to rapidly and selectively destroy pancreatic β-cells provides a robust platform for studying the pathogenesis of insulin deficiency and for the preclinical evaluation of novel anti-diabetic therapies. A thorough understanding of its history, mechanism of action, and the nuances of experimental protocols is essential for researchers utilizing this powerful chemical agent.

References

- 1. Alloxan diabetes: a discovery, albeit a minor one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Effect of Age on Diabetogenicity of Alloxan in Ossabaw Miniature Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Ca2+ in alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. ijbcp.com [ijbcp.com]

- 16. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aensiweb.net [aensiweb.net]

- 18. Anomalies in alloxan-induced diabetic model: It is better to standardize it first - PMC [pmc.ncbi.nlm.nih.gov]

Alloxan Tetrahydrate: A Technical Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties of alloxan (B1665706) tetrahydrate, its application in inducing experimental diabetes, and the underlying molecular mechanisms.

Alloxan is a toxic glucose analogue widely utilized in biomedical research to induce a state of insulin-dependent diabetes mellitus in animal models, which closely mimics Type 1 diabetes in humans.[1][2] Its selective cytotoxic action on the insulin-producing beta-cells of the pancreatic islets makes it an invaluable tool for studying the pathophysiology of diabetes and for screening potential anti-diabetic therapeutics.[3][4] This document outlines the key chemical characteristics of alloxan tetrahydrate, detailed experimental protocols for its use, and the signaling pathways implicated in its diabetogenic activity.

Core Chemical and Physical Properties

This compound is the hydrated form of alloxan, a pyrimidine (B1678525) derivative. Understanding its fundamental properties is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 6010-91-9 | [5][6] |

| Molecular Formula | C₄H₁₀N₂O₈ | [7][] |

| Molecular Weight | 214.13 g/mol | [5][6][7] |

| Melting Point | Approximately 245°C (decomposes) | [9][10] |

| Solubility | Freely soluble in water. Soluble in acetone, alcohol, and methanol. | [11][12] |

| pKa | 6.63 at 25°C | [11][13] |

| Appearance | White solid | [11] |

Mechanism of Diabetogenic Action

The diabetogenic activity of alloxan is a consequence of its selective uptake and cytotoxic effects on pancreatic beta-cells.[1] The process is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][4][14]

Alloxan's structural similarity to glucose facilitates its preferential accumulation in beta-cells via the GLUT2 glucose transporter.[1][14] Once inside the cell, alloxan participates in a redox cycle with its reduction product, dialuric acid, in the presence of intracellular thiols such as glutathione.[14][15] This cyclic reaction generates superoxide (B77818) radicals, which are then dismutated to hydrogen peroxide.[3] In a final, iron-catalyzed step, highly reactive hydroxyl radicals are formed.[14][15] These ROS cause significant damage to cellular components, including DNA fragmentation and ultimately lead to the necrosis of beta-cells.[3][14] Pancreatic beta-cells are particularly susceptible to this oxidative assault due to their relatively low antioxidant defense capacity.[14]

Beyond ROS generation, alloxan also exerts its toxicity by inhibiting key cellular enzymes. It is a potent inhibitor of glucokinase, the glucose sensor in beta-cells, thereby disrupting glucose-stimulated insulin (B600854) secretion.[14][16] Furthermore, alloxan can disturb intracellular calcium homeostasis, leading to a massive increase in cytosolic calcium concentration, which contributes to the rapid destruction of beta-cells.[3][17]

References

- 1. Alloxan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C4H10N2O8 | CID 71444754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound | 6010-91-9 [chemicalbook.com]

- 11. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ALLOXAN MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chembk.com [chembk.com]

- 14. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. Role of Ca2+ in alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxan Tetrahydrate vs. Alloxan Monohydrate for Diabetes Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloxan (B1665706), a toxic glucose analog, is a widely utilized chemical for inducing experimental diabetes in laboratory animals, providing a model for Type 1 diabetes by selectively destroying pancreatic β-cells.[1] This guide provides a comprehensive comparison of two common hydrates of alloxan: alloxan monohydrate and alloxan tetrahydrate. While alloxan monohydrate is extensively documented in scientific literature for this purpose, specific protocols for this compound are scarce. This document bridges that gap by providing detailed experimental protocols for alloxan monohydrate and a theoretically derived, equivalent protocol for this compound based on molecular weight conversion. The guide also delves into the mechanism of action, signaling pathways of β-cell toxicity, and presents critical quantitative data in a comparative format to aid researchers in making informed decisions for their study designs.

Introduction

The induction of diabetes in animal models is a cornerstone of diabetes research, enabling the study of disease pathogenesis and the development of novel therapeutics. Alloxan has long been a cost-effective and rapid method for creating such models.[2] It is administered parenterally and selectively accumulates in pancreatic β-cells via the GLUT2 glucose transporter, leading to their destruction.[3] The choice between different hydrates of alloxan can impact the accuracy and reproducibility of these models. This guide aims to provide a detailed technical overview of both alloxan monohydrate and this compound for the induction of diabetes.

Physicochemical Properties and Dosage Conversion

The key difference between alloxan monohydrate and this compound lies in their degree of hydration, which affects their molecular weights. This difference is critical for accurate dose calculations to ensure comparable diabetogenic effects.

-

Alloxan Monohydrate: C₄H₄N₂O₅, Molecular Weight: 160.09 g/mol

-

This compound: C₄H₁₀N₂O₈, Molecular Weight: 214.13 g/mol

A patent for a stable aqueous alloxan solution provides a practical conversion factor, stating that 12.27 mg of alloxan monohydrate is equivalent to 15.07 mg of this compound.[2] This is consistent with the ratio of their molecular weights.

Conversion Factor: Dose of this compound = Dose of Alloxan Monohydrate × 1.23

This conversion factor is essential for adapting established protocols from the more commonly used monohydrate to the tetrahydrate form.

Mechanism of Action: β-Cell Toxicity

Alloxan's diabetogenic activity is a result of its ability to induce selective necrosis of pancreatic β-cells.[4] The underlying mechanism involves the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis.

Upon entering the β-cell, alloxan is reduced to dialuric acid. This reduction, followed by the auto-oxidation of dialuric acid back to alloxan, establishes a redox cycle that generates superoxide (B77818) radicals (O₂⁻). These radicals are then dismutated to hydrogen peroxide (H₂O₂). In the presence of iron catalysts, H₂O₂ is further converted into highly reactive hydroxyl radicals (•OH).[3] Pancreatic β-cells are particularly susceptible to this oxidative stress due to their low intrinsic antioxidant capacity.[3] The massive increase in ROS leads to DNA fragmentation and damage to cellular components, ultimately causing necrotic cell death.[5]

Experimental Protocols for Diabetes Induction

The following sections detail the experimental protocols for inducing diabetes using both alloxan monohydrate and a theoretically derived protocol for this compound.

Preparation of Alloxan Solution

Alloxan solutions are unstable and should be prepared fresh immediately before injection.[1] Both normal saline (0.9% NaCl) and citrate (B86180) buffer (pH 4.5) are commonly used as solvents.[1][6] The acidic pH of the citrate buffer can help to stabilize the alloxan solution for the short period between preparation and administration.

Alloxan Monohydrate Protocol

The following tables summarize the typical dosages and expected outcomes for diabetes induction with alloxan monohydrate in rats and mice.

Table 1: Alloxan Monohydrate - Induction Protocol and Outcomes in Rats

| Parameter | Details | References |

| Animal Model | Wistar, Sprague-Dawley rats | [7][8] |

| Fasting | 12-30 hours prior to injection | [7] |

| Dosage (IP) | 120 - 180 mg/kg | [9] |

| Dosage (IV) | 40 - 65 mg/kg | [7] |

| Solvent | Normal Saline (0.9% NaCl) or Citrate Buffer (pH 4.5) | [1][9] |

| Confirmation | Blood glucose > 200-270 mg/dL after 72 hours | [7][10] |

| Mortality Rate | 25-40% with doses of 150-170 mg/kg (IP) | [10] |

| Success Rate | ~80-100% with optimized protocols | [7][8] |

Table 2: Alloxan Monohydrate - Induction Protocol and Outcomes in Mice

| Parameter | Details | References |

| Animal Model | Albino, BALB/c mice | [11] |

| Fasting | Overnight prior to injection | [11] |

| Dosage (IP) | 150 - 200 mg/kg | [11][12] |

| Dosage (IV) | 50 - 60 mg/kg (can be transient) | [13] |

| Solvent | Normal Saline or Pyrogen-free water | [6][11] |

| Confirmation | Blood glucose > 150-250 mg/dL after 72 hours | [11] |

| Mortality Rate | Up to 50% with 200 mg/kg; 100% at 400 mg/kg (IP) | [11] |

| Success Rate | Variable, dependent on dose and strain | [11][12] |

This compound Protocol (Theoretically Derived)

As there is a lack of specific studies utilizing this compound for diabetes induction, the following protocol is derived by applying the molecular weight conversion factor to the established alloxan monohydrate protocols. It is crucial for researchers to perform pilot studies to validate these calculated doses.

Table 3: this compound - Theoretically Derived Induction Protocol in Rats

| Parameter | Details |

| Animal Model | Wistar, Sprague-Dawley rats |

| Fasting | 12-30 hours prior to injection |

| Dosage (IP) | 148 - 221 mg/kg (calculated) |

| Dosage (IV) | 49 - 80 mg/kg (calculated) |

| Solvent | Normal Saline (0.9% NaCl) or Citrate Buffer (pH 4.5) |

| Confirmation | Blood glucose > 200-270 mg/dL after 72 hours |

| Expected Outcome | Similar to monohydrate, but requires empirical validation |

Table 4: this compound - Theoretically Derived Induction Protocol in Mice

| Parameter | Details |

| Animal Model | Albino, BALB/c mice |

| Fasting | Overnight prior to injection |

| Dosage (IP) | 185 - 246 mg/kg (calculated) |

| Dosage (IV) | 62 - 74 mg/kg (calculated) |

| Solvent | Normal Saline or Pyrogen-free water |

| Confirmation | Blood glucose > 150-250 mg/dL after 72 hours |

| Expected Outcome | Similar to monohydrate, but requires empirical validation |

Post-Induction Care and Considerations

Following alloxan administration, animals exhibit a triphasic blood glucose response:

-

Initial Hypoglycemia (within minutes to 30 minutes): Due to a massive release of insulin (B600854) from the damaged β-cells.[4]

-

Hyperglycemia (within a few hours): As insulin stores are depleted.

-

Sustained Hyperglycemia (after 24-48 hours): Indicating successful diabetes induction.

To prevent fatal hypoglycemia during the initial phase, it is recommended to provide animals with a 5-10% glucose or sucrose (B13894) solution in their drinking water for the first 24 hours post-injection.[8][14]

Signaling Pathways in Alloxan-Induced β-Cell Death

The generation of ROS by alloxan triggers a cascade of intracellular events leading to β-cell necrosis. This involves the activation of stress-related signaling pathways and ultimately results in cellular demise.

Conclusion

Both alloxan monohydrate and this compound can be used to induce experimental diabetes. While alloxan monohydrate is the more prevalently studied form with well-established protocols, this guide provides the necessary information to utilize this compound by applying a molecular weight-based dose conversion. The choice between the two hydrates will likely depend on commercial availability and cost. It is imperative for researchers to recognize the inherent instability of alloxan in aqueous solutions and to adhere to strict protocols of fresh preparation to ensure reproducibility. Furthermore, due to the variability in animal responses, pilot studies are highly recommended to optimize the dosage for the specific animal strain and experimental conditions. This guide, with its detailed protocols, quantitative data, and pathway visualizations, serves as a valuable resource for researchers aiming to establish reliable and reproducible alloxan-induced diabetes models.

References

- 1. researchgate.net [researchgate.net]

- 2. US4292312A - Method for preparing alloxan stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. easpublisher.com [easpublisher.com]

- 13. Long-term effects of alloxan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dawn of Chemical Diabetes: A Technical Guide to the Discovery of Alloxan's Diabetogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The year 1943 marked a pivotal moment in diabetes research with the discovery of alloxan's potent and selective diabetogenic properties. This finding, spearheaded by the work of Dunn, Sheehan, and McLetchie, provided the scientific community with the first reliable chemical method for inducing diabetes in laboratory animals, thereby revolutionizing the study of the disease's pathogenesis and the development of therapeutic interventions. This technical guide provides an in-depth exploration of the seminal research that unveiled the diabetogenic action of alloxan (B1665706), presenting the core data, experimental methodologies, and the elucidated mechanisms of action for today's researchers and drug development professionals.

The Landmark Discovery

In 1943, J. Shaw Dunn, H. L. Sheehan, and N. G. B. McLetchie first reported that the administration of alloxan, a pyrimidine (B1678525) derivative, induced selective necrosis of the pancreatic islet cells in rabbits.[1][2][3] This groundbreaking observation was swiftly confirmed and expanded upon by other researchers, including Bailey and Bailey, as well as Goldner and Gomori, who demonstrated the diabetogenic effect of alloxan in a variety of animal species, including rats.[4][5] These initial studies laid the foundation for decades of diabetes research, providing a crucial tool to model the disease in a controlled laboratory setting.

Quantitative Data from Early Experiments

The initial studies on alloxan's diabetogenic effects meticulously documented the physiological and metabolic changes in animal models. The data revealed a characteristic triphasic blood glucose response following alloxan administration.

Blood Glucose Response to Alloxan in Rabbits

The triphasic response consisted of an initial hyperglycemia, followed by a period of profound hypoglycemia, and culminating in a sustained hyperglycemic state, characteristic of diabetes mellitus.

| Time Post-Alloxan Administration | Blood Glucose Level (mg/dL) | Physiological State |

| Initial Phase (0-4 hours) | Elevated | Initial Hyperglycemia |

| Intermediate Phase (4-18 hours) | Significantly Decreased | Hypoglycemia |

| Final Phase (>24 hours) | Persistently Elevated | Permanent Hyperglycemia (Diabetes) |

Caption: A summary of the typical triphasic blood glucose response observed in rabbits following a single intravenous injection of alloxan.

Alloxan Dosage and Diabetogenic Efficacy

The diabetogenic dose of alloxan was found to vary between species. The following table summarizes typical dosages used in the early experiments to induce diabetes.

| Animal Model | Alloxan Dosage | Route of Administration | Outcome |

| Rabbit | 100-200 mg/kg | Intravenous | Consistent induction of diabetes |

| Rat | ~150 mg/kg | Intraperitoneal | Successful induction of diabetes |

Caption: Typical alloxan dosages used in early studies to induce experimental diabetes in rabbits and rats.

Experimental Protocols of the Seminal Studies

The pioneering researchers of the 1940s employed meticulous, albeit by modern standards, rudimentary techniques to investigate the effects of alloxan.

Animal Models and Alloxan Administration

-

Animal Selection: Rabbits and rats were the primary animal models in the initial studies.

-

Alloxan Preparation: Alloxan monohydrate was typically dissolved in a sterile saline solution immediately before use due to its instability in aqueous solutions.

-

Route of Administration: Intravenous (IV) injection was the common route for rabbits, often administered through a marginal ear vein. For rats, intraperitoneal (IP) injection was frequently used.

Blood Glucose Measurement

In the 1940s, blood glucose levels were primarily determined using colorimetric methods. A common technique involved the reduction of a copper reagent by glucose, with the resulting color change being proportional to the glucose concentration.

Histopathological Examination

To observe the effects of alloxan on the pancreas, the following histological procedures were employed:

-

Tissue Fixation: Pancreatic tissue was fixed in solutions such as 10% formalin to preserve the cellular structure.

-

Embedding and Sectioning: The fixed tissue was embedded in paraffin (B1166041) wax and then thinly sectioned using a microtome.

-

Staining: The tissue sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the general cell morphology and identify necrotic tissue. Specific staining techniques were also used to differentiate the cell types within the islets of Langerhans.

Visualizing the Discovery and Mechanism

Experimental Workflow of Alloxan-Induced Diabetes

The following diagram illustrates the typical experimental workflow used in the initial discovery of alloxan's diabetogenic effects.

Caption: Experimental workflow for inducing diabetes with alloxan in early studies.

Signaling Pathway of Alloxan-Induced Beta-Cell Necrosis

Subsequent research has elucidated the molecular mechanisms underlying alloxan's selective toxicity to pancreatic beta-cells. The following diagram depicts the key signaling events.

Caption: Signaling pathway of alloxan-induced pancreatic beta-cell necrosis.

The selective toxicity of alloxan is attributed to its structural similarity to glucose, allowing it to be preferentially taken up by pancreatic beta-cells via the GLUT2 glucose transporter.[6] Inside the cell, alloxan undergoes a redox cycling reaction with its reduction product, dialuric acid, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[7] These ROS inflict widespread damage to cellular components, including DNA fragmentation and lipid peroxidation, ultimately leading to the necrotic death of the beta-cells and the onset of insulin-dependent diabetes.

Conclusion

The discovery of alloxan's diabetogenic effects was a seminal event in the history of diabetes research. The ability to chemically induce a state of diabetes in animal models provided an invaluable platform for investigating the pathophysiology of the disease and for screening potential anti-diabetic compounds. The foundational work of Dunn, McLetchie, and their contemporaries not only established a critical experimental model but also paved the way for a deeper understanding of the molecular mechanisms of beta-cell destruction. This technical guide serves as a testament to their pioneering research and a resource for current and future generations of scientists dedicated to combating diabetes.

References

- 1. Histopathological abnormalities of prolonged alloxan-induced diabetes mellitus in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creating a Long-Term Diabetic Rabbit Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental alloxan diabetes in the rat (1943) | J. Shaw Dunn | 204 Citations [scispace.com]

- 4. STUDIES ON THE MECHANISM OF ALLOXAN DIABETES | Semantic Scholar [semanticscholar.org]

- 5. EXPERIMENTAL ALLOXAN DIABETES IN THE RAT | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. healthsciencesbulletin.com [healthsciencesbulletin.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Alloxan in Early Diabetes Research

This technical guide provides a comprehensive overview of Alloxan's pivotal role in the history of diabetes research. First identified as a diabetogenic agent in 1943, Alloxan became an essential tool for inducing experimental diabetes in animal models, thereby revolutionizing the study of the disease's pathophysiology and the screening of therapeutic agents.[1] This document details its mechanism of action, provides standardized experimental protocols, summarizes key quantitative data, and illustrates critical pathways and workflows.

Mechanism of Action: Selective β-Cell Cytotoxicity

Alloxan, a pyrimidine (B1678525) derivative, induces diabetes through its selective toxic action on pancreatic β-cells.[2][3] This specificity is primarily attributed to its structural similarity to glucose, which allows it to be recognized and transported into β-cells by the GLUT2 glucose transporter, a transporter isoform highly expressed in these cells.[4][5][6][7] The pancreatic β-cell's high uptake capacity for glucose analogues and its particularly low antioxidative defense capacity make it uniquely vulnerable to Alloxan's effects.[5][6][8]

The cytotoxic action of Alloxan is mediated by the generation of reactive oxygen species (ROS).[1][2][4] Inside the β-cell, Alloxan engages in a redox cycle with its reduction product, dialuric acid, in the presence of intracellular thiols like glutathione.[5][6] This cycle generates superoxide (B77818) radicals (O₂⁻), which are then dismutated to hydrogen peroxide (H₂O₂).[2][4] In a final step catalyzed by iron, highly reactive hydroxyl radicals (•OH) are formed via the Fenton reaction.[2][5] These hydroxyl radicals are ultimately responsible for causing extensive cellular damage, including DNA fragmentation, which leads to β-cell necrosis and the onset of insulin-dependent diabetes.[2][7][9][10][11]

Furthermore, Alloxan can directly inhibit the β-cell glucose sensor enzyme, glucokinase, by oxidizing its essential sulfhydryl groups.[2][5][6] This inhibition impairs glucose-induced insulin (B600854) secretion even before the onset of necrotic cell death.

Experimental Protocols for Diabetes Induction

The Alloxan-induced diabetes model has been widely used in various animal species, most commonly in rats, mice, and rabbits, to study type 1 diabetes.[2][3][12] The protocol requires careful management due to the chemical's instability and the potential for high mortality rates if not handled correctly.[1][13]

A. General Methodology

-

Animal Selection and Acclimatization : Male rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., Kunming) are often preferred for their consistent response to Alloxan.[1] Animals should be allowed to acclimatize to the laboratory environment for at least one week before the experiment.

-

Fasting : Animals must be fasted prior to Alloxan administration to enhance the sensitivity of β-cells.[1] A fasting period of 12 to 24 hours is typical.[1][14]

-

Alloxan Solution Preparation : Alloxan monohydrate is unstable in aqueous solutions and must be prepared fresh immediately before injection.[1] It is typically dissolved in a cold, sterile 0.9% saline solution.[1][14]

-

Administration : The most common routes of administration are intravenous (IV) and intraperitoneal (IP).[14][15] IV injection generally requires a lower dose but is more effective, while IP injection is simpler but may require a higher dose and can have more variable results.[14][15]

-

Post-Injection Care : A critical step is to prevent fatal hypoglycemia that occurs due to the massive release of insulin from the initially damaged β-cells.[1] This is managed by providing the animals with a 5-10% glucose solution to drink for the 24-48 hours following the injection.[16]

-

Confirmation of Diabetes : The diabetic state is typically confirmed 48 to 72 hours post-injection.[1] Animals with fasting blood glucose levels consistently above 200-250 mg/dL (11.1-13.9 mmol/L) are considered diabetic.[1]

Data Presentation: Dosages and Glycemic Response

The effective dose of Alloxan varies significantly depending on the animal species, strain, and route of administration. The glycemic response to Alloxan administration is characteristically triphasic.

Table 1: Typical Alloxan Dosages for Diabetes Induction

| Animal Species | Strain | Route of Administration | Typical Dosage (mg/kg) | Reference(s) |

| Rat | Wistar | Intraperitoneal (IP) | 150 | [14][17][18] |

| Rat | Sprague-Dawley | Intraperitoneal (IP) | 120 - 150 | [15][17][19] |

| Rat | Sprague-Dawley | Intravenous (IV) | 60 - 65 | [1][15] |

| Mouse | Kunming | Intravenous (IV) | 75 - 100 | [1] |

| Mouse | General | Intravenous (IV) | 30 - 40 | [1] |

Note: Dosages are indicative and require optimization for specific experimental conditions. Higher doses increase the success of induction but also elevate mortality rates.[1][17]

Table 2: Triphasic Blood Glucose Response to Alloxan

| Phase | Time Post-Injection | Blood Glucose Level | Mechanism | Reference(s) |

| Phase 1: Initial Hyperglycemia | 0 - 2 hours | ↑ (Elevated) | Direct inhibition of insulin secretion from β-cells. | [16][20] |

| Phase 2: Transient Hypoglycemia | 4 - 12 hours | ↓↓ (Severely Reduced) | Massive release of insulin from damaged β-cells. This phase carries a high risk of mortality. | [16][20] |

| Phase 3: Sustained Hyperglycemia | > 24 - 48 hours | ↑↑ (Sustained High) | Near-complete destruction of β-cells, leading to severe insulin deficiency. | [16][20] |

Role in Drug Development and Research

The Alloxan-induced diabetic model provided the first reliable and reproducible method for creating an animal model of insulin-dependent diabetes. This was a critical advancement for the field, enabling researchers to investigate the pathology of diabetes and to screen potential anti-diabetic therapies in a systematic way.

The model was instrumental in:

-

Understanding Pathophysiology : It allowed for detailed study of the consequences of insulin deficiency and hyperglycemia on various organs and systems.[1]

-

Screening Hypoglycemic Agents : The model served as a primary platform for testing the efficacy of new compounds, including plant extracts and synthetic drugs, for their ability to lower blood glucose.[1][12]

-

Islet Transplantation Research : It provided a model of β-cell destruction to test the feasibility and effectiveness of pancreatic islet transplantation.[17]

While Alloxan was a cornerstone of early research, it is important to note its limitations. The model does not replicate the autoimmune component of human Type 1 diabetes.[1] Furthermore, compared to Streptozotocin (STZ), which induces diabetes via DNA alkylation, Alloxan-induced diabetes can be more transient, with some animals showing spontaneous recovery due to β-cell regeneration.[1][5][19] STZ is now often preferred for its higher stability and lower mortality rates.[4][21]

References

- 1. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saw-leipzig.de [saw-leipzig.de]

- 7. new.zodml.org [new.zodml.org]

- 8. scilit.com [scilit.com]

- 9. Streptozocin- and alloxan-induced H2O2 generation and DNA fragmentation in pancreatic islets. H2O2 as mediator for DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmahealthsciences.net [pharmahealthsciences.net]

- 13. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Streptozotocin and Alloxan in Experimental Diabetes:Comparison of the Two Models in Rats [jstage.jst.go.jp]

- 20. academic.oup.com [academic.oup.com]

- 21. Streptozotocin is more convenient than Alloxan for the induction of Type 2 diabetes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Reactivity of Aloxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxan (B1665706), a pyrimidine (B1678525) derivative first isolated in 1818, is a pivotal compound in metabolic research, renowned for its specific toxicity towards pancreatic β-cells.[1] This property allows for the chemical induction of insulin-dependent diabetes mellitus in experimental animals, creating a widely used model to investigate the pathophysiology of type 1 diabetes and to screen potential antidiabetic therapies.[1][2] Its diabetogenic action is not a result of direct toxicity but rather a complex sequence of chemical reactions initiated within the β-cell.

This guide provides a comprehensive overview of the molecular structure of alloxan and delves into the chemical reactivity that underpins its biological effects. It includes quantitative physicochemical data, detailed experimental protocols for its use, and visual diagrams of its mechanism of action to serve as a technical resource for the scientific community.

Molecular Structure of Aloxan

Alloxan is an oxygenated pyrimidine, structurally analogous to glucose, which facilitates its recognition and transport into pancreatic β-cells.[3] Its structure and properties have been well-characterized, though its form can vary depending on its environment (anhydrous vs. hydrated, solid-state vs. solution).

Nomenclature and Chemical Identity

-

IUPAC Name : 1,3-diazinane-2,4,5,6-tetrone[4]

-

Other Names : 2,4,5,6(1H,3H)-Pyrimidinetetrone, Mesoxalylurea, Mesoxalylcarbamide[4]

-

Chemical Formula : C₄H₂N₂O₄ (Anhydrous)[5]

-

Hydrated Forms : Alloxan readily forms hydrates, most commonly alloxan monohydrate (C₄H₄N₂O₅) and alloxan tetrahydrate (C₄H₁₀N₂O₈). The commercially available reagent is typically the monohydrate.[6]

| Identifier | Anhydrous Alloxan | Alloxan Monohydrate |

| CAS Number | 50-71-5[5] | 2244-11-3[7] |

| Molecular Weight | 142.07 g/mol [4] | 160.09 g/mol |

| Appearance | Orthorhombic crystals[8] | Pale yellow solid |

Physicochemical and Structural Properties

In aqueous solutions, the C5 carbonyl of alloxan undergoes hydration to form a gem-diol, 5,5-dihydroxybarbituric acid.[3] This hydrated form is crucial for its biological activity. Alloxan is a hydrophilic compound that is notably unstable under physiological conditions.

| Property | Value | Reference(s) |

| pKa | 6.63 at 25 °C | [8] |

| logP (octanol/water) | -1.86 | [8] |

| Half-life | ~1.5 minutes (at pH 7.4, 37°C) | [8] |

| Decomposition Temp. | 256 °C | [6] |

| Solubility | Freely soluble in water; soluble in acetone, alcohol | [6][8] |

Crystallographic Data

X-ray diffraction studies of 5,5-dihydroxybarbituric acid monohydrate (alloxan dihydrate) reveal key structural parameters of the hydrated heterocyclic ring.

| Bond / Angle | Value (Å or °) |

| C=N Bond Lengths | 1.360 – 1.378 Å |

| C4–C5 Bond Length | 1.536 Å |

| C5–C6 Bond Length | 1.527 Å |

| Ring Conformation | Envelope (flap at C5) |

| (Data for 5,5-dihydroxybarbituric acid monohydrate)[1] |

Molecular Reactivity and Diabetogenic Mechanism

The toxicity of alloxan is not direct but is mediated by a cascade of redox reactions that generate highly reactive oxygen species (ROS), leading to oxidative stress and β-cell necrosis.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The core of alloxan's reactivity is its ability to undergo redox cycling. This process is initiated by intracellular reducing agents, primarily glutathione (B108866) (GSH).[5]

-

Reduction to Dialuric Acid : Alloxan is reduced by two molecules of GSH to its corresponding product, dialuric acid, oxidizing GSH to glutathione disulfide (GSSG) in the process.[9]

-

Auto-oxidation and Superoxide (B77818) Formation : Dialuric acid is unstable and rapidly auto-oxidizes back to alloxan. This reaction reduces molecular oxygen (O₂) to form the superoxide radical (•O₂⁻).[5]

-

Formation of Hydrogen Peroxide and Hydroxyl Radicals : The generated superoxide radicals are dismutated by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce highly cytotoxic hydroxyl radicals (•OH).[10]

This redox cycle can repeat, consuming cellular antioxidants like GSH and continuously generating a flux of ROS that overwhelms the β-cell's relatively weak antioxidant defenses.[5][9] It is estimated that approximately 33 redox cycles per hour are sufficient to generate enough ROS to cause significant β-cell damage.[7]

Alloxan Redox Cycling and ROS Generation.

Quantitative Reactivity Data

Time-resolved kinetic studies have elucidated the thermodynamics and kinetics of the alloxan-dialuric acid redox couple.

| Parameter | Value | Reference(s) |

| Redox Potential E°(Alloxan, H⁺ / Alloxan Radical) | -290 ± 20 mV | [11] |

| Redox Potential E°(Alloxan Radical / Dialuric Acid) | 277 ± 20 mV | [11] |

| Redox Potential E°(Alloxan, H⁺ / Dialuric Acid) | -15 ± 20 mV | [11] |

| Rate Constant k(Alloxan + •O₂⁻) | (3.4 ± 0.5) x 10⁶ M⁻¹s⁻¹ | [11] |

| Rate Constant k(Alloxan Radical Dimerization) | (1.7 ± 0.8) x 10⁸ M⁻¹s⁻¹ | [11] |

Selective β-Cell Toxicity

Alloxan's specificity for pancreatic β-cells is a multi-step process involving selective uptake and targeted enzymatic inhibition.

-

Uptake via GLUT2 : Pancreatic β-cells in rodents express high levels of the low-affinity glucose transporter, GLUT2. Due to its structural similarity to glucose, alloxan is efficiently transported into the β-cell via GLUT2. This explains its selectivity, as cells with low GLUT2 expression are less susceptible. Human β-cells express lower levels of GLUT2, which is a primary reason why alloxan is not diabetogenic in humans.

-

Inhibition of Glucokinase : Inside the cell, alloxan acts as a potent inhibitor of glucokinase, the β-cell's primary glucose sensor. Glucokinase contains critical thiol (-SH) groups in its binding site, which are highly susceptible to oxidation by alloxan. This inhibition, which occurs with a half-maximal effect at just 2-4 µM alloxan, disrupts glucose metabolism, halting ATP production and thereby blocking glucose-stimulated insulin (B600854) secretion.

-

Induction of Cell Death : The massive and sustained generation of ROS from redox cycling inflicts widespread cellular damage. Hydroxyl radicals cause fragmentation of DNA and damage to mitochondria and other organelles, ultimately triggering necrotic cell death.[4]

Signaling Pathway of Alloxan-Induced β-Cell Necrosis.

Experimental Protocols

The following protocols provide standardized methodologies for the use of alloxan in creating experimental models of diabetes.

Protocol 1: In Vivo Induction of Type 1 Diabetes in Wistar Rats

This protocol describes a common method for inducing stable hyperglycemia in Wistar rats using a single intraperitoneal injection of alloxan.

Materials:

-

Male Wistar rats (8-10 weeks old, 200-250g)

-

Alloxan monohydrate

-

Sterile 0.9% NaCl (normal saline), chilled to 4°C

-

5% or 10% Glucose solution in drinking water

-

Glucometer and test strips

-

Sterile syringes and needles

Methodology:

-

Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats for 16-30 hours before alloxan administration. Provide free access to water. Fasting enhances the sensitivity of β-cells to alloxan.[3]

-

Alloxan Solution Preparation: Immediately before injection, prepare the alloxan solution. Alloxan is unstable in aqueous solution.[8] Dissolve alloxan monohydrate in cold (4°C) sterile 0.9% saline to a final concentration (e.g., 20 mg/mL for a 150 mg/kg dose in a 250g rat). Vortex briefly to dissolve and use within 5-10 minutes.

-

Administration: Weigh each rat and calculate the required volume. Administer a single dose of 150 mg/kg body weight via intraperitoneal (IP) injection.[3][5]

-

Hypoglycemia Prevention: Immediately after injection, return rats to their cages and replace drinking water with a 5% or 10% glucose solution. This is critical to prevent severe, often fatal, hypoglycemia that occurs 6-12 hours post-injection as a result of massive insulin release from dying β-cells.[1] Maintain glucose water for 24 hours, then return to standard water.

-

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from a tail vein blood sample. Rats with a fasting blood glucose level >250 mg/dL (or >13.9 mmol/L) are considered diabetic and can be used for further study. Monitor blood glucose periodically to ensure stable hyperglycemia.

References

- 1. chem.ucl.ac.uk [chem.ucl.ac.uk]

- 2. Structure and Reactivity of Alloxan Monohydrate in the Liquid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alloxan [webbook.nist.gov]

- 5. Alloxan, monohydrate [webbook.nist.gov]

- 6. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alloxan [webbook.nist.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Alloxan, monohydrate [webbook.nist.gov]

- 11. chem.gla.ac.uk [chem.gla.ac.uk]

Alloxan Tetrahydrate in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of alloxan (B1665706) tetrahydrate in aqueous solutions. Understanding these properties is critical for its effective use in research, particularly in the induction of experimental diabetes. This document outlines quantitative data, detailed experimental protocols, and key cellular mechanisms.

Solubility of Alloxan Tetrahydrate

Alloxan and its hydrated forms are known to be readily soluble in water.[1] However, the quantitative solubility can vary based on the specific aqueous medium and temperature. Alloxan's polarity, stemming from its multiple oxo groups, facilitates its interaction with protic and polar aprotic solvents.[2]

Data Presentation: Solubility of Alloxan

| Solvent System | Temperature | Reported Solubility |

| Water | 20°C | > 50 g/L[2] |

| Water | Not Specified | ≥ 100 mg/mL[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL[4] |

| Dimethylformamide (DMF) | Not Specified | ~5 mg/mL[4] |

Alloxan is also soluble in other polar organic solvents such as methanol (B129727) and acetone, while it exhibits slight solubility in chloroform (B151607) and ethyl acetate (B1210297) and is insoluble in non-polar solvents like petroleum ether.[2][5]

Stability of this compound in Aqueous Solutions

A critical characteristic of alloxan is its pronounced instability in aqueous solutions.[1][6][7] This instability is a significant factor in its biological activity and necessitates careful handling and preparation of its solutions.

Aqueous solutions of alloxan are susceptible to degradation when exposed to air, light, or increased temperatures.[1] The half-life of alloxan in a physiological solution at neutral pH and 37°C is approximately 1.5 minutes.[8] Due to this lability, it is strongly recommended that aqueous solutions of alloxan be prepared fresh immediately before use and not stored, even under refrigeration.[4][6]

Several factors can influence the stability of alloxan in aqueous solutions:

-

pH: Alloxan solutions are more stable in acidic conditions. A citrate (B86180) buffer with a pH of 4.4 to 4.5 is often recommended to help stabilize the solution during preparation and administration.[9]

-

Temperature: Lower temperatures enhance stability. It is often advised to keep the buffer on ice and mix the alloxan just prior to administration.[9]

-

Additives: The presence of reducing sugars, such as levulose (fructose), glucose, or lactose, can significantly stabilize aqueous alloxan solutions.[1] A patented method suggests using a 5 to 25-fold excess by weight of a reducing sugar to alloxan.[1]

Experimental Protocols

Preparation of Alloxan Solution for In Vivo Studies

This protocol is a synthesis of best practices derived from multiple sources for the preparation of alloxan solutions intended for the induction of experimental diabetes.

Materials:

-

This compound

-

Sterile, cold (4°C) normal saline (0.9% NaCl) or citrate buffer (pH 4.5)

-

Sterile vials

-

Ice bath

Procedure:

-

Calculate the required amount of alloxan based on the desired dose (e.g., 150 mg/kg) and the weight of the experimental animals.

-

Weigh the this compound quickly and accurately. To maintain stability, it is advisable to keep the stock container of alloxan on ice during weighing.[10]

-

Just prior to injection, dissolve the weighed alloxan in the cold sterile saline or citrate buffer to the final desired concentration.

-

Ensure the solution is completely dissolved. The solution should be administered immediately, ideally within 5-10 minutes of preparation.[3]

-

Keep the prepared solution on ice throughout the administration process if injecting multiple animals.

Quantification of Alloxan in Aqueous Solutions by HPLC

This method is based on a fluorometric, reversed-phase high-performance liquid chromatography (RP-HPLC) technique for the sensitive quantification of alloxan, which is crucial for stability and kinetic studies.

Principle: Alloxan is derivatized with 1,2-phenylenediamine (PD) to form a fluorescent product, alloxazine (B1666890). This stable derivative is then quantified by RP-HPLC with fluorescence detection.

Methodology:

-

Derivatization:

-

Mix the alloxan-containing sample with a significant molar excess of 1,2-phenylenediamine.

-

The reaction is typically carried out in a 0.1 M acetate buffer at pH 4.5 for approximately 15 minutes at room temperature.[11]

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Eclipse XDB-C18, 4.6 x 150 mm) is suitable.[11]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid is used.[11]

-

Flow Rate: A typical flow rate is 1 mL/min.[11]

-

Detection: Fluorescence detection is set with an excitation wavelength of 382 nm and an emission wavelength of 435 nm for alloxazine.[11]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of alloxan standards that have undergone the same derivatization procedure.

-

The concentration of alloxan in the unknown samples is determined by comparing the peak area of alloxazine to the calibration curve.

-

This method is robust and can detect picomolar amounts of alloxan, making it suitable for analyzing the compound in complex biological fluids.[11]

Visualization of Signaling Pathways and Workflows

Alloxan-Induced Pancreatic β-Cell Toxicity

The diabetogenic action of alloxan is a consequence of its selective toxicity to pancreatic β-cells. This process is primarily mediated by the generation of reactive oxygen species (ROS).

Caption: Mechanism of alloxan-induced β-cell death.

Alloxan is structurally similar to glucose, allowing it to be preferentially taken up by pancreatic β-cells via the GLUT2 glucose transporter.[12][13] Inside the cell, alloxan participates in a redox cycle with intracellular thiols, particularly glutathione, leading to the formation of its reduction product, dialuric acid.[12] The autoxidation of dialuric acid generates superoxide (B77818) radicals, which are then converted to hydrogen peroxide and highly reactive hydroxyl radicals.[12] These reactive oxygen species cause significant oxidative stress, leading to DNA fragmentation and damage to cellular components.[13] Additionally, alloxan inhibits glucokinase, a key enzyme in glucose sensing and insulin secretion.[14] The culmination of these events is the selective destruction of pancreatic β-cells, resulting in insulin deficiency and the onset of diabetes.[13]

Experimental Workflow for Alloxan Stability Assessment

The following diagram illustrates a typical workflow for studying the stability of alloxan in an aqueous solution.

Caption: Workflow for determining alloxan degradation kinetics.

References

- 1. US4292312A - Method for preparing alloxan stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppressive effects of electrolyzed reduced water on alloxan-induced apoptosis and type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. new.zodml.org [new.zodml.org]

Alloxan's Interaction with GLUT2 Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan (B1665706), a pyrimidine (B1678525) derivative, is a well-established diabetogenic agent utilized in research to induce a condition analogous to type 1 diabetes in experimental animals. Its selective toxicity towards pancreatic β-cells is fundamentally linked to its interaction with the glucose transporter 2 (GLUT2). This technical guide provides an in-depth exploration of the molecular mechanisms governing this interaction, focusing on the transport of alloxan via GLUT2 and the subsequent cytotoxic events. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows to support researchers in the field of diabetes and metabolic diseases.

Mechanism of Alloxan's Selective β-Cell Toxicity

The selective cytotoxicity of alloxan is a two-step process initiated by its transport into pancreatic β-cells, a process mediated by the GLUT2 transporter. Due to its structural similarity to glucose, alloxan is recognized and transported by GLUT2, which is highly expressed on the surface of rodent pancreatic β-cells.[1][2][3][4] This high expression of GLUT2, coupled with the low intrinsic antioxidative defense capacity of β-cells, forms the basis for alloxan's selective action.[5]

Once inside the cell, alloxan does not inhibit the GLUT2 transporter; rather, its unimpeded transport leads to its accumulation within the β-cell.[1] In the intracellular environment, alloxan participates in a redox cycling reaction with intracellular thiols, particularly glutathione. This cycle reduces alloxan to dialuric acid, which then undergoes autoxidation, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[3] The excessive production of these ROS overwhelms the β-cell's antioxidant defenses, leading to cellular damage, necrosis, and ultimately, insulin-dependent diabetes.[1][6]

Signaling Pathway of Alloxan-Induced β-Cell Necrosis

The following diagram illustrates the key steps in alloxan's mechanism of action, from transport to cytotoxicity.

Quantitative Data on Alloxan-GLUT2 Interaction

Direct kinetic data for alloxan binding to and transport by GLUT2, such as Km or Ki values, are not extensively reported in the literature. The interaction is primarily characterized by alloxan acting as a transported substrate that competes with glucose.

Competitive Interaction with Glucose

Glucose has been shown to protect pancreatic β-cells from alloxan-induced toxicity, indicating a competitive relationship at the GLUT2 transporter.[1][7] The half-maximal protective concentration of glucose is in the millimolar range, which is consistent with the Km of GLUT2 for glucose (approximately 17 mmol/L).[1][8] This suggests that while alloxan is a substrate for GLUT2, the transporter has a significantly higher affinity for its natural substrate, glucose.[1]

Cytotoxicity in Relation to GLUT2 Expression

The toxicity of alloxan is directly correlated with the level of GLUT2 expression in insulin-producing cells.[6] Studies using cell lines engineered to express varying levels of GLUT2 have demonstrated that increased GLUT2 expression leads to greater susceptibility to alloxan-induced cell death.[6] Conversely, insulin-producing cells that lack GLUT2 are largely resistant to alloxan's cytotoxic effects.[1]

The following table summarizes the key findings related to the quantitative aspects of alloxan's interaction with GLUT2.

| Parameter | Observation | Significance | Reference(s) |

| Alloxan's Effect on GLUT2 Activity | Alloxan does not inhibit GLUT2-mediated transport. | Facilitates its own accumulation in β-cells, enhancing its toxicity. | [1] |

| Competition with Glucose | Glucose competitively protects against alloxan toxicity. | Confirms that alloxan and glucose share the same transport mechanism via GLUT2. | [1][7] |

| Glucose Protective Concentration | Half-maximal protection occurs at millimolar concentrations of glucose. | Suggests the affinity of alloxan for GLUT2 is lower than that of glucose. | [1] |